
4-phenylbut-3-en-2-ol
Overview
Description
4-phenylbut-3-en-2-ol is an organic compound with the molecular formula C₁₀H₁₂O. It is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol . This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-phenylbut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
2.1. Hydrolysis Reactions
One of the notable reactions involving 4-phenylbut-3-en-2-ol is its hydrolysis, particularly when catalyzed by enzymes such as Lecitase® Ultra. This biocatalyst has been shown to facilitate the kinetic resolution of racemic esters derived from this compound.
Table 1: Kinetic Resolution of Allyl Esters Catalyzed by Lecitase® Ultra
Entry | Substrate | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |
---|---|---|---|---|---|---|
1 | Acetate | 20 | 168 | 40 | 56 | 22 |
2 | Acetate | 30 | 168 | 32 | 38 | 13 |
3 | Acetate | 40 | 168 | 40 | 27 | 3 |
4 | Propionate | 20 | 120 | 26 | 31 | 26 |
5 | Propionate | 30 | 144 | 26 | 32 | 38 |
6 | Propionate | 40 | 120 | 27 | 29 | 12 |
This table summarizes the results of hydrolysis reactions, highlighting the effects of temperature on conversion rates and enantiomeric purity.
2.2. Reaction with Cyanoacetamide
Another significant reaction involves the interaction of 4-phenylbut-3-en-2-one with cyanoacetamide. This reaction can yield multiple products, including:
-
1-Cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one
-
3-Cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one
The latter product can undergo cyclization in acidic conditions to form complex bicyclic structures, demonstrating the versatility of the compound in synthetic organic chemistry .
2.3. Mechanism of Hydride-Induced Cyclopropane Formation
The compound also participates in hydride-induced cyclopropane formation through a mechanism involving allylic alcohols. The reaction shows high sensitivity towards substituents and supports the intervention of carbanions, indicating a complex stereochemical landscape during the formation of phenylcyclopropanes .
3.2. Industrial Relevance
The ability to produce enantiomerically enriched compounds from racemic mixtures makes reactions involving this compound particularly relevant for pharmaceutical applications, where specific stereochemistry can be crucial for biological activity.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
4-Phenylbut-3-en-2-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through oxidation, reduction, and substitution reactions. The compound can be oxidized to form 4-phenylbut-3-en-2-one or reduced to yield (S)-4-phenylbutan-2-ol.
Table 1: Reactions of this compound
Reaction Type | Product | Description |
---|---|---|
Oxidation | 4-Phenylbut-3-en-2-one | Formation of a ketone |
Reduction | (S)-4-Phenylbutan-2-ol | Formation of a secondary alcohol |
Substitution | 4-Phenylbut-3-en-2-yl chloride | Formation of an alkyl halide |
Biological Research
Biochemical Pathways and Ligand Studies
Research has highlighted the potential role of this compound in various biochemical pathways. It has been studied as a ligand in enzyme interactions, where its hydroxyl group can form hydrogen bonds with active site residues, influencing enzyme kinetics and activity.
Antiviral Properties
Derivatives of this compound have shown significant inhibitory activity against neuraminidase, an enzyme critical for influenza virus replication. For example, certain derivatives have demonstrated IC50 values as low as 6.4 μM against neuraminidase, indicating their potential as antiviral agents.
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
(E)-1-amino-4-phenylbut-3-en-2-ol | 6.4 | Neuraminidase |
Medicinal Applications
Pharmacological Properties
The compound is being investigated for its potential anti-inflammatory and analgesic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industrial Applications
Fragrance and Flavoring Agents
Due to its pleasant aroma, this compound is used in the manufacture of fragrances and flavoring agents. Its characteristic sweet, fruity odor makes it suitable for use in perfumes and food products .
Case Study 1: Biocatalytic Reduction
A study demonstrated the successful biocatalytic reduction of (E)-4-phenylbut-3-en-2-one to produce (S,E)-4-phenybutanediol using Weissella cibaria N9 as a biocatalyst. The optimization of reaction parameters such as temperature and pH was essential for maximizing yield and enantiomeric purity .
Case Study 2: Neuraminidase Inhibition
In vitro evaluations highlighted that specific derivatives of 4-phenylbut-3-en-2-o exhibited superior inhibitory activity against neuraminidase compared to traditional antiviral compounds. This positions these derivatives as potential candidates for antiviral drug development.
Mechanism of Action
The mechanism of action of 4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . In reduction reactions, the compound accepts electrons from reducing agents, resulting in the formation of alcohols .
Comparison with Similar Compounds
4-phenylbut-3-en-2-ol can be compared with other similar compounds such as:
4-Phenyl-3-buten-2-one: This compound is an oxidized form of this compound and has different reactivity and applications.
4-Phenylbutan-2-ol: This reduced form of this compound exhibits distinct chemical properties and uses.
α-Methyl-γ-phenylallyl alcohol: Another name for this compound, highlighting its structural similarity.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Biological Activity
4-Phenylbut-3-en-2-ol, also known as 4-phenyl-3-buten-2-ol, is an organic compound belonging to the class of aromatic alcohols. Its structure features a phenyl group attached to a butenol backbone, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 148.20 g/mol. The compound exhibits a sweet, balsamic aroma and is classified under cinnamyl alcohols, which are known for their various biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study reported that certain derivatives exhibited selective antiproliferative activity against human metastatic melanoma cells, achieving an inhibition rate of 93% in vitro . This suggests a promising avenue for developing new anticancer agents based on this compound.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Research indicates that this compound can scavenge free radicals, thereby potentially reducing oxidative damage in cells .
Enzyme Inhibition
This compound acts as a substrate for glutathione S-transferases (GSTs), enzymes involved in detoxification processes. It has been shown to interact with various substrates, enhancing the formation of mercapturic acids . Additionally, derivatives of this compound have been identified as neuraminidase inhibitors , suggesting potential applications in antiviral therapies .
Case Studies and Research Findings
- Antiproliferative Activity : A study conducted on the antiproliferative effects of this compound derivatives demonstrated significant inhibition against cancer cell lines. The results were quantified using IC50 values, revealing effective concentrations for therapeutic application .
- Safety and Efficacy in Animal Feed : The European Food Safety Authority (EFSA) evaluated the safety of 4-phenylbut-3-en-2-one as a feed flavoring agent and concluded that it poses no safety concerns at recommended levels (1 mg/kg) for animal species. This finding underscores its potential use in food applications without adverse effects on health .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-phenylbut-3-en-2-ol, and how can reaction progress be monitored experimentally?
The reduction of α,β-unsaturated ketones (e.g., 4-phenylbut-3-en-2-one) using sodium borohydride (NaBH₄) is a standard route. Reaction efficiency can be monitored via thin-layer chromatography (TLC) by tracking the disappearance of the starting ketone (Rf ~0.5 in ethyl acetate/hexane) and the appearance of the allylic alcohol product (Rf ~0.3). Post-reaction, purification via column chromatography yields (E)-4-phenylbut-3-en-2-ol, though minor saturated byproducts (e.g., 4-phenylbutan-2-ol) may form, requiring careful analysis .
Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity and purity of this compound?
- IR Spectroscopy : The allylic alcohol’s O–H stretch appears as a broad peak near 3300–3500 cm⁻¹, while the conjugated C=C bond shows absorption at ~1650 cm⁻¹. Contamination by saturated alcohols (e.g., 4-phenylbutan-2-ol) reduces C=C signal intensity .
- ¹H NMR : Key signals include the allylic proton (δ 5.5–6.0 ppm, multiplet) and the hydroxyl-bearing methine (δ 4.1–4.3 ppm). Integrals of diagnostic peaks (e.g., CH₃ groups) allow quantification of product-to-byproduct ratios (e.g., 80% allylic alcohol vs. 20% saturated alcohol in a typical NaBH₄ reduction) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While not explicitly classified as highly toxic, the compound should be handled with standard organic lab precautions: use gloves, eye protection, and fume hoods. Refer to safety assessments by the Research Institute for Fragrance Materials (RIFM) for exposure limits and disposal guidelines .
Advanced Research Questions
Q. What strategies are critical for achieving enantioselective synthesis of (E)-4-phenylbut-3-en-2-ol?
Enantioselective reduction of α,β-unsaturated ketones can be achieved using chiral catalysts (e.g., ligand-modified palladium nanoparticles or Ru-based carbene complexes). Key variables include catalyst loading (1–5 mol%), solvent polarity (e.g., THF vs. ethanol), and temperature (0–25°C). Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry is essential .
Q. How can researchers resolve contradictions between chromatographic and spectroscopic data when analyzing mixtures of this compound and its byproducts?
Discrepancies often arise from overlapping TLC spots or NMR signals. Solutions include:
- TLC Optimization : Use alternative solvent systems (e.g., dichloromethane/methanol) to improve separation.
- NMR Deconvolution : Assign peaks to individual components (e.g., allylic vs. saturated alcohol) and calculate ratios via integral analysis (e.g., CH₃ integrals at δ 1.2–1.4 ppm for the saturated byproduct vs. δ 1.5–1.7 ppm for the allylic product) .
Q. What mechanistic insights explain the formation of 4-phenylbutan-2-ol as a side product during NaBH₄ reductions?
The saturated alcohol forms via 1,2-addition of NaBH₄ to the ketone, competing with the desired 1,4-addition (conjugate reduction). Reaction conditions favoring 1,4-addition include low temperatures (–10°C), polar aprotic solvents (e.g., DMF), and controlled borohydride addition rates .
Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?
Density functional theory (DFT) calculations can model transition states for reduction pathways, predict regioselectivity, and assess steric/electronic effects of substituents. Software like Gaussian or ORCA is used to optimize geometries and calculate activation energies, guiding experimental design .
Q. Data Contradiction Analysis Example
Scenario : NMR integrals suggest a 3:1 product-to-byproduct ratio, but TLC indicates a 4:1 ratio.
Resolution :
Properties
CAS No. |
17488-65-2 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
InChI Key |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
SMILES |
CC(C=CC1=CC=CC=C1)O |
Isomeric SMILES |
CC(/C=C\C1=CC=CC=C1)O |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O |
boiling_point |
140.00 °C. @ 12.00 mm Hg |
density |
1.006-1.012 |
Key on ui other cas no. |
36004-04-3 17488-65-2 |
physical_description |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonyms |
1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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